molecular formula C14H19N3O2 B2699765 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one CAS No. 2178772-43-3

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one

Cat. No.: B2699765
CAS No.: 2178772-43-3
M. Wt: 261.325
InChI Key: CIUZCIZQCRUDIM-UHFFFAOYSA-N
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Description

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one is a sophisticated synthetic compound designed for advanced chemical and pharmaceutical research. Its structure incorporates two privileged scaffolds known for significant biological potential: the 8-azabicyclo[3.2.1]octane framework and the imidazolidin-2-one heterocycle. The 8-azabicyclo[3.2.1]octane core is the central structural motif found in tropane alkaloids, a class of compounds renowned for a wide spectrum of biological activities . This scaffold is a challenging and valuable target in synthetic organic chemistry, with recent methodologies focusing on its enantioselective construction . Furthermore, derivatives of this bicyclic system have been investigated as potent mu opioid receptor antagonists, indicating potential applications in targeting neurological disorders and conditions like opioid-induced constipation . The 3-cyclopropylidene substituent introduces a conformationally constrained alkene, which may influence the molecule's overall topology and binding properties. The second key component, imidazolidin-2-one, is a ubiquitous heterocycle in pharmaceuticals, natural products, and chiral auxiliaries . This five-membered cyclic urea derivative is a versatile synthetic intermediate that can be transformed into a broad variety of complex structures. The presence of this group suggests potential utility in medicinal chemistry programs and as a building block for further synthetic elaboration. The strategic fusion of these two subunits via a carbonyl linkage creates a complex molecular architecture of high interest for drug discovery and method development. This compound is well-suited for exploring new chemical space, screening for biological activity, and serving as a key intermediate in the total synthesis of complex natural products. It is supplied exclusively for non-human research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c18-13-15-5-6-16(13)14(19)17-11-3-4-12(17)8-10(7-11)9-1-2-9/h11-12H,1-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUZCIZQCRUDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2C(=O)N4CCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropylidene group and the construction of the azabicyclo[3.2.1]octane core. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Therapeutic Applications

The compound is primarily studied for its potential as a monoamine reuptake inhibitor , which positions it as a candidate for treating several psychiatric and neurological disorders. The following conditions are particularly relevant:

  • Depression : The compound may offer therapeutic benefits similar to traditional antidepressants by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, thus potentially alleviating depressive symptoms .
  • Anxiety Disorders : Given its mechanism of action, it may also be beneficial in treating anxiety disorders by modulating neurotransmitter levels in the brain .
  • Attention Deficit Hyperactivity Disorder (ADHD) : The inhibition of monoamine reuptake is crucial in managing ADHD symptoms, making this compound a potential therapeutic agent .

The ongoing research into 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one suggests promising avenues for its application in pharmacotherapy:

  • Development of Novel Therapeutics : Continued exploration may lead to the development of new medications with improved efficacy and safety profiles compared to existing treatments.
  • Further Mechanistic Studies : Understanding the precise molecular interactions at play could enhance the design of targeted therapies for specific disorders.

Mechanism of Action

The mechanism by which 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs

Bicyclo[3.2.1]octane Derivatives
  • 1-((1R,5S)-3-Methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one Key Difference: Replaces cyclopropylidene with a methylene group.
  • 2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole
    • Key Difference : Substitutes imidazolidin-2-one with an indole ring.
    • Implications : Indole’s aromaticity may enhance π-π stacking interactions, influencing binding affinity in biological systems .
  • 8-Cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
    • Key Difference : Incorporates a triazole group instead of imidazolidin-2-one.
    • Implications : Triazole’s metal-coordinating capability could enable applications in catalysis or medicinal chemistry .
Imidazolidin-2-one-Based Copper(II) Complexes

Several copper(II) complexes with imidazolidin-2-one ligands (e.g., 5j , 8k , 9 , 10a–c ) highlight structural and functional variability:

  • Substituent Effects :
    • Phenyl/methoxy/benzyloxy groups on pyridine rings modulate electronic properties and steric bulk, affecting coordination geometry and biological activity .
    • Thione vs. Ketone : Replacement of imidazolidin-2-one’s carbonyl oxygen with sulfur (thione) enhances metal-binding affinity and alters anticancer activity .

Physicochemical Properties

Table 1: Selected Properties of Copper(II) Complexes with Imidazolidin-2-one Ligands
Compound Substituent Melting Point (°C) IR ν(C=O) (cm⁻¹) Biological Activity
10a 4-Phenyl-2-pyridyl 208–211 1669 Anticancer (moderate)
10c 4-Methoxy-2-pyridyl 214–216 1670 Anticancer (moderate)
8k 4-Benzyloxy-2-pyridyl 195–199 1683 Not specified
5j (Thione analog) 4-tert-Butyl-2-pyridyl N/A N/A Anticancer (most active)
  • Key Observations :
    • Higher melting points (~210°C) correlate with methoxy/phenyl substituents, likely due to enhanced crystallinity .
    • IR carbonyl stretches (~1669–1683 cm⁻¹) are consistent across analogs, indicating minimal electronic perturbation from substituents .
    • Thione-based 5j exhibits superior anticancer activity, suggesting sulfur’s role in enhancing bioactivity .

Functional and Application Differences

  • Anticancer Agents : Copper(II) complexes (e.g., 5j ) act as "self-activating" nucleases, with activity dependent on ligand substituents. Cyclopropylidene-containing analogs may exploit similar mechanisms but require validation .
  • Herbicides : Derivatives like 1-(pyridazin-3-yl)imidazolidin-2-one demonstrate agricultural applications, highlighting the role of heterocyclic substituents in dictating function .
  • Catalysis/Coordination Chemistry : Triazole- or indole-containing variants (e.g., 2-{3-cyclopropylidene...}-1H-indole ) may serve as ligands for transition-metal catalysts .

Biological Activity

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one is a complex organic compound that belongs to the class of bicyclic alkaloids, particularly characterized by its unique bicyclic structure containing nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including analgesic and anticholinergic effects.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₃H₁₅N₃O
  • IUPAC Name : this compound
  • Key Functional Groups : Cyclopropylidene, azabicyclo structure, and imidazolidinone.

Biological Activity Overview

The biological activity of compounds containing the 8-azabicyclo[3.2.1]octane scaffold is influenced by their substituents and interactions with biological targets. The following sections detail specific biological activities associated with this compound.

1. Analgesic Activity

Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold exhibit significant analgesic properties. For instance, analogs have been shown to act as selective kappa-opioid receptor antagonists, which may contribute to pain relief without the side effects commonly associated with mu-opioid receptor agonists .

2. Anticholinergic Effects

The structural characteristics of this compound suggest potential anticholinergic activity, which is relevant in treating conditions such as overactive bladder and certain types of gastrointestinal disorders. The presence of the bicyclic nitrogen framework enhances its interaction with muscarinic receptors .

3. Nematicidal Activity

Recent studies have demonstrated nematicidal properties against root-knot nematodes (Meloidogyne incognita). Compounds similar to the target compound showed inhibition rates of up to 84% at concentrations of 160 mg/L in vitro, indicating a promising avenue for agricultural applications.

The mechanism of action for compounds like this compound typically involves:

  • Binding to Receptors : The compound's bicyclic structure allows it to fit into specific binding sites on proteins or enzymes, modulating their activity.
  • Interaction with Biological Pathways : This can lead to various biological effects depending on the specific targets involved, such as modulation of neurotransmitter release or inhibition of enzyme activity.

Research Findings and Case Studies

StudyFindingsBiological Activity
Identified potent kappa-opioid receptor antagonists from similar scaffoldsAnalgesic
Demonstrated nematicidal activity against M. incognitaAgricultural pest control
Investigated enantioselective synthesis methods for improved yieldsDrug discovery

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the 8-azabicyclo[3.2.1]octane scaffold in this compound?

  • Methodological Answer : Radical cyclization using n-tributyltin hydride and AIBN in toluene has been demonstrated for similar bicyclic systems, achieving >99% diastereocontrol. For example, allyl-substituted azetidin-2-ones undergo cyclization to form 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-ones . Alternative approaches include optimizing reaction conditions (e.g., temperature, solvent polarity) to stabilize intermediates and minimize side reactions.

Q. How can the purity and stereochemical configuration of this compound be validated?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns (>95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY for spatial proximity analysis) are critical. For example, stereochemical assignments in bicyclic systems like 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one derivatives rely on coupling constants and 2D NMR .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Receptor binding assays (e.g., radioligand displacement for GPCR targets) and cell viability assays (MTT or ATP-luciferase) can identify activity. For bicyclic amines, studies on monoamine transporters (e.g., dopamine, serotonin) are common, requiring IC₅₀ calculations and selectivity profiling against off-target receptors .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s derivatives?

  • Methodological Answer : Use a modular synthesis approach to vary substituents (e.g., cyclopropylidene vs. methyl groups) and assess impacts on binding affinity. For example, modifying the imidazolidin-2-one moiety in similar compounds alters metabolic stability and target engagement . Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies can identify critical binding residues.

Q. What strategies resolve contradictions in biological data across different assay platforms?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays). For instance, discrepancies in potency between cell-free and cell-based systems may arise from membrane permeability or efflux pumps, necessitating logP and P-gp inhibition assays .

Q. How can environmental fate and ecotoxicological risks of this compound be assessed?

  • Methodological Answer : Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL):

  • Abiotic : Measure hydrolysis rates (pH 5–9), photodegradation (UV-Vis), and adsorption coefficients (e.g., OECD 106).
  • Biotic : Use Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) assays. LC-MS/MS quantifies bioaccumulation in model organisms .

Q. What experimental designs minimize variability in pharmacokinetic studies?

  • Methodological Answer : Implement randomized block designs with split-split plots (e.g., trellis systems for plant studies adapted to in vivo models). Use four replicates per group and standardized protocols for sample collection (e.g., plasma at fixed intervals post-dose). Covariance analysis adjusts for inter-individual variability .

Q. How can stability under physiological conditions be optimized?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months. Use lyophilization or cyclodextrin encapsulation to mitigate hydrolysis of the imidazolidin-2-one ring. LC-MS identifies degradation products, guiding structural modifications (e.g., fluorine substitution) .

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